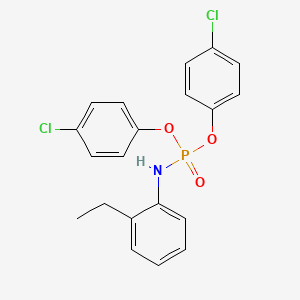
N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline is a complex organic compound characterized by its unique structure, which includes chlorophenoxy and phosphoryl groups attached to an ethylaniline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline typically involves the reaction of 4-chlorophenol with phosphoryl chloride to form bis(4-chlorophenoxy)phosphoryl chloride. This intermediate is then reacted with 2-ethylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenoxy groups may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl)phosphate: Similar in structure but lacks the ethylaniline group.
4-Chlorophenylphosphoryl chloride: An intermediate in the synthesis of N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline.
2-Ethylaniline: The amine component used in the synthesis.
Uniqueness
This compound is unique due to the combination of chlorophenoxy and phosphoryl groups attached to an ethylaniline backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2NO3P/c1-2-15-5-3-4-6-20(15)23-27(24,25-18-11-7-16(21)8-12-18)26-19-13-9-17(22)10-14-19/h3-14H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMRKJWMHFXBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Chloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5035175.png)
![(5E)-5-[(4-iodophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5035180.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5035185.png)
![8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B5035189.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)
![ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5035215.png)
![N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide](/img/structure/B5035222.png)
![(5Z)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5035226.png)
![(2E)-3-[4-(propan-2-yl)phenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5035238.png)
![2-methyl-3-(5-methylfuran-2-yl)-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide](/img/structure/B5035240.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![2-[5-(2,4-Dichlorophenoxy)pentylamino]ethanol](/img/structure/B5035258.png)
